molecular formula C15H19N3O5 B10981976 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide

Cat. No.: B10981976
M. Wt: 321.33 g/mol
InChI Key: YLDNKLXOYXIKRT-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and hydroxypropylacetamide substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the quinazolinone intermediate with acetic anhydride or acetyl chloride.

    Hydroxypropylation: The final step involves the reaction of the acetamide intermediate with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Medicine

Medically, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. It can be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dimethoxy and hydroxypropyl groups, resulting in different biological activities.

    6,7-dimethoxy-4-oxoquinazoline: Similar core structure but without the acetamide and hydroxypropyl groups.

    N-(3-hydroxypropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but without the dimethoxy groups.

Uniqueness

The presence of both dimethoxy and hydroxypropylacetamide groups in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide makes it unique. These groups can significantly influence the compound’s solubility, bioavailability, and interaction with biological targets, potentially enhancing its pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C15H19N3O5/c1-22-12-6-10-11(7-13(12)23-2)17-9-18(15(10)21)8-14(20)16-4-3-5-19/h6-7,9,19H,3-5,8H2,1-2H3,(H,16,20)

InChI Key

YLDNKLXOYXIKRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCO)OC

Origin of Product

United States

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